molecular formula C18H20N6O2 B6519278 1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea CAS No. 920419-05-2

1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

Cat. No. B6519278
CAS RN: 920419-05-2
M. Wt: 352.4 g/mol
InChI Key: UZEOGGOOQTZJIO-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea (EMTU) is a small molecule that has been studied extensively in the scientific community due to its potential applications in various fields. EMTU is a derivative of phenylurea and has a molecular weight of 277.35 g/mol. It is a colorless solid with a melting point of 110-112 °C. EMTU has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has been studied for its potential applications in various scientific fields. It has been used as a model compound for studying the mechanism of action of several drugs, as well as for studying the biochemical and physiological effects of drugs. It has also been used in lab experiments to study the effects of various environmental factors, such as temperature and pH, on the stability of drugs.

Mechanism of Action

1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has been studied for its mechanism of action, which involves several steps. First, the compound binds to a receptor in the cell membrane, which triggers a conformational change in the receptor. This conformational change causes the receptor to activate an intracellular signaling cascade, which leads to the production of various second messengers, such as cyclic AMP and calcium. These second messengers then activate various biochemical pathways, which ultimately lead to the desired physiological response.
Biochemical and Physiological Effects
1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has been studied for its biochemical and physiological effects. In vitro studies have shown that 1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can induce apoptosis in several cancer cell lines, as well as inhibit the growth of several bacteria. It has also been shown to have anti-inflammatory and analgesic properties in animal models. In addition, 1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has been shown to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea has several advantages for use in lab experiments. It is relatively stable, has a low toxicity, and is easily synthesized. In addition, it has a wide range of applications, from studying the mechanism of action of drugs to studying the effects of environmental factors on drug stability. However, 1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea also has several limitations. It is not very soluble in water, which can make it difficult to use in experiments that require the compound to be dissolved in solution. In addition, it is not very stable at high temperatures, which can make it difficult to use in experiments that require high temperatures.

Future Directions

There are several potential future directions for research on 1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea. One potential direction is to explore its potential applications in drug design. For example, it could be used to create novel drugs with improved efficacy and safety profiles. In addition, further research could be conducted to explore the potential of 1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea for use in other fields, such as agriculture, food production, and biotechnology. Finally, further research could be conducted to explore the potential of 1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea for use in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.

Synthesis Methods

1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can be synthesized by a two-step process. The first step involves the reaction of 4-methylphenyl isocyanate with 1-(4-ethoxyphenyl)-3-hydroxy-1H-1,2,3,4-tetrazole in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting intermediate with 1-methyl-4-methoxy-1H-1,2,3,4-tetrazole in the presence of a base such as sodium hydroxide. The resulting product is 1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-3-26-16-10-6-14(7-11-16)20-18(25)19-12-17-21-22-23-24(17)15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEOGGOOQTZJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea

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